molecular formula C14H21ClN4O2 B13098394 (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B13098394
M. Wt: 312.79 g/mol
InChI Key: IXZHFYGAWONORV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a chiral piperidine derivative of significant importance in medicinal chemistry and drug discovery, primarily serving as a crucial synthetic intermediate for the development of potent and selective kinase inhibitors. Its core value lies in its structure, which features a Boc-protected (S)-configured piperidine scaffold linked to a reactive 4-chloropyrimidine group. This 4-chloro moiety is highly susceptible to nucleophilic aromatic substitution, allowing researchers to efficiently introduce the piperidine-aniline pharmacophore into more complex molecular architectures by reacting with various nitrogen-based nucleophiles, a key step in constructing targeted therapeutic agents. This compound is a recognized key building block in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways . As such, it is extensively utilized in preclinical research for oncology, particularly in the context of B-cell malignancies like chronic lymphocytic leukemia, and for autoimmune diseases. Furthermore, its application extends to the rapidly growing field of Proteolysis-Targeting Chimeras (PROTACs), where it is incorporated as a ligand for the E3 ubiquitin ligase, facilitating the targeted degradation of disease-relevant proteins. The stereochemistry of the piperidine ring is essential for conferring high binding affinity and selectivity, making this (S)-enantiomer a vital reagent for optimizing the pharmacokinetic and pharmacodynamic properties of candidate drugs in discovery programs.

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl (3S)-3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)/t10-/m0/s1

InChI Key

IXZHFYGAWONORV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CC(=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Protection of the Piperidine Nitrogen

  • The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane or tetrahydrofuran.
  • This step yields tert-butyl 3-aminopiperidine-1-carboxylate, preserving the stereochemistry at the 3-position.
  • Typical yields for Boc protection are high, often exceeding 80%.

Nucleophilic Aromatic Substitution on Chloropyrimidine

  • The key step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the 4-position of 4-chloropyrimidin-2-amine by the amino group at the 3-position of the Boc-protected piperidine.
  • This reaction is usually performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).
  • A base such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate nucleophilic attack.
  • Reaction times vary from several hours to overnight.
  • The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography or preparative HPLC.

Alternative Synthetic Routes

  • Some protocols employ palladium-catalyzed Buchwald-Hartwig amination to couple the 3-amino piperidine derivative with 4-chloropyrimidine derivatives, offering milder conditions and potentially higher selectivity.
  • In these cases, palladium catalysts such as Pd2(dba)3 with appropriate ligands (e.g., BINAP) are used with bases like cesium carbonate in solvents like toluene or dioxane at 80–110 °C.
  • This method can improve yields and reduce side products.

Final Purification and Characterization

  • The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography.
  • Characterization includes:
  • Typical yields for the overall synthesis range from 50% to 75%, depending on conditions and scale.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine DCM or THF 0–25 °C 2–4 hours 80–90 Protects piperidine N, preserves stereochemistry
Nucleophilic Aromatic Substitution Boc-protected amine, 4-chloropyrimidin-2-amine, K2CO3 or NaH DMF or DMSO 50–100 °C 6–16 hours 50–70 SNAr reaction to form amino linkage
Buchwald-Hartwig Amination (alternative) Pd2(dba)3, BINAP, Cs2CO3 Toluene or Dioxane 80–110 °C 8–12 hours 60–75 Catalytic amination, milder conditions, better selectivity
Purification Silica gel chromatography or reverse-phase HPLC Room temperature Ensures purity and enantiomeric excess

Research Findings and Notes

  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by starting from enantiomerically pure precursors and avoiding racemization conditions.
  • The Boc protecting group is stable under the nucleophilic aromatic substitution conditions but can be removed later if desired by treatment with trifluoroacetic acid (TFA).
  • The choice between SNAr and Buchwald-Hartwig amination depends on substrate availability, desired scale, and purity requirements.
  • Literature reports emphasize the importance of controlling reaction temperature and base strength to minimize side reactions such as dehalogenation or overalkylation.
  • Analytical methods, especially chiral HPLC, are critical to confirm the enantiomeric purity, as the biological activity of such compounds often depends on stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Drug Development

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving the central nervous system. The compound's structural features suggest it may interact with specific biological targets, making it a candidate for further exploration in neuropharmacology.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that derivatives can reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting a mechanism involving the modulation of cell survival pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrimidine derivatives, including this compound. The presence of the chloropyrimidine moiety enhances its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacological Studies

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other piperidine-carboxylate derivatives. Below is a detailed comparison with five related compounds, focusing on substituents, molecular properties, and applications:

Structural and Functional Differences

Compound Name Key Substituents Molecular Weight Biological Relevance/Application Synthesis Method
(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate 4-Chloropyrimidin-2-ylamino group 326.80 g/mol Intermediate for kinase inhibitors or antiviral agents SNAr reaction of tert-butyl (S)-3-aminopiperidine-1-carboxylate with 4-chloropyrimidine derivatives
tert-Butyl (S)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate ((S)-6c) 7-Chloro-pyrimidoindole and methylamino groups 484.98 g/mol Potential anticancer agent (pyrimidoindole scaffolds target DNA repair enzymes) Alkylation of (S)-3-aminopiperidine with methyl iodide, followed by SNAr
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl group at 4-position 277.36 g/mol Intermediate for CNS-targeting drugs (e.g., dopamine receptor modulators) Boc protection of 4-amino-4-(pyridin-3-yl)piperidine
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole ring at 3-position 239.29 g/mol Antidiabetic activity (IC50 = 7.12 µM for α-glucosidase inhibition) Cycloaddition or coupling reactions with tetrazole precursors
tert-Butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate (15b) Diarylamino pyrimidine and acrylamide linker 607.29 g/mol HIV-1 reverse transcriptase inhibitor (diarylpyrimidine scaffold) Multi-step coupling involving acrylamide formation and SNAr

Key Observations

Substituent Impact on Bioactivity: The 4-chloropyrimidin-2-ylamino group in the target compound enhances electrophilicity for kinase-binding interactions, whereas tetrazole or pyridinyl groups (e.g., in ) confer hydrogen-bonding or π-stacking capabilities for enzyme inhibition. Diarylpyrimidine derivatives (e.g., 15b ) exhibit broader antiviral activity due to extended aromatic systems, unlike the simpler chloropyrimidine in the target compound.

Synthetic Flexibility :

  • The tert-butyl carbamate group in all compounds serves as a protective group for piperidine amines, enabling selective deprotection during multi-step syntheses .
  • SNAr reactions dominate in pyrimidine-functionalized analogs, while tetrazole derivatives require cycloaddition chemistry .

Biological Applications :

  • The target compound’s 4-chloropyrimidine moiety is a hallmark of intermediates for Bruton’s tyrosine kinase (BTK) inhibitors , whereas analogs like 15b are tailored for HIV therapeutics .

Physicochemical Properties

  • Solubility : Piperidine-carboxylates with polar substituents (e.g., tetrazole in ) exhibit higher aqueous solubility than lipophilic analogs like 15b .
  • Stability : The tert-butyl carbamate group enhances stability under basic conditions but is labile to acidic hydrolysis, a trait exploited in prodrug design .

Biological Activity

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The molecular formula is C14H21ClN4O2, with a molecular weight of 312.79 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are significant for its pharmacological properties.

Structural Characteristics

The compound's chiral center at the piperidine ring allows for stereochemical diversity, potentially influencing its interaction with biological targets. The presence of the chloropyrimidine group suggests interactions with various biological systems, particularly in medicinal chemistry.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Anticancer Activity : The chloropyrimidine moiety is associated with various anticancer properties. Compounds containing similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. For instance, studies on related pyrimidine derivatives have demonstrated their role in inhibiting protein kinases, which are crucial in cancer progression.

The mechanism of action for this compound likely involves:

  • Binding to Protein Targets : The chloropyrimidine group may bind to specific receptors or enzymes, modulating their activity.
  • Influencing Cellular Pathways : By inhibiting or activating certain pathways, this compound could affect cell proliferation, migration, and apoptosis.

Synthesis and Biological Testing

Research has focused on synthesizing this compound through various chemical routes. These include:

  • Formation of the Piperidine Ring : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of the Chloropyrimidine Moiety : Achieved through nucleophilic substitution reactions involving chloropyrimidine derivatives.
  • Attachment of the Tert-butyl Group : Typically performed via carbamate formation reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell growth and induces apoptosis,
Enzyme InhibitionPotential inhibitor of protein kinases involved in cancer pathways ,
CNS ActivitySimilar compounds show anxiolytic effects

Experimental Validation

Experimental studies have validated the biological activity predictions for this compound. For instance, a study on related pyrimidine derivatives demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting that this compound may exhibit similar effects ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.